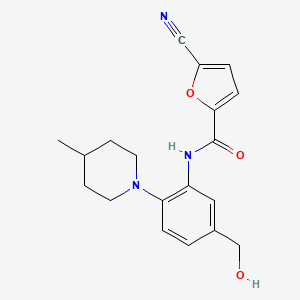

c-Fms-IN-2

Descripción

Propiedades

IUPAC Name |

5-cyano-N-[5-(hydroxymethyl)-2-(4-methylpiperidin-1-yl)phenyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-13-6-8-22(9-7-13)17-4-2-14(12-23)10-16(17)21-19(24)18-5-3-15(11-20)25-18/h2-5,10,13,23H,6-9,12H2,1H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPCFFIJVKYGHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C(C=C2)CO)NC(=O)C3=CC=C(O3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of c-Fms-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of c-Fms-IN-2, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (c-Fms). This document details the biochemical and cellular activities of this compound, the underlying signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Competitive Inhibition of c-Fms Kinase

This compound functions as a competitive inhibitor of the c-Fms receptor tyrosine kinase. By binding to the ATP-binding pocket of the c-Fms kinase domain, this compound prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways. This inhibition effectively blocks the biological functions mediated by the natural ligands of c-Fms, namely Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34).

The primary consequence of c-Fms inhibition by this compound is the suppression of survival, proliferation, differentiation, and function of myeloid lineage cells, particularly monocytes, macrophages, and osteoclasts.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the effectiveness of the compound.

| Assay Type | Target | IC50 (µM) | Reference |

| Biochemical Kinase Assay | FMS Kinase | 0.024 | [1] |

| Cellular Autophosphorylation Assay (HEK293 cells) | ATP-induced c-Fms autophosphorylation | 0.25 |

The c-Fms Signaling Pathway and Inhibition by this compound

The c-Fms signaling cascade is initiated by the binding of its ligands, CSF-1 or IL-34, leading to receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling pathways critical for myeloid cell function. The two major signaling axes downstream of c-Fms are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.

This compound exerts its effect at the apex of this cascade by preventing the initial autophosphorylation of the c-Fms receptor, thereby inhibiting all subsequent downstream signaling events.

Figure 1. c-Fms signaling and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of c-Fms inhibitors. The following are representative protocols for key experiments used to characterize this compound.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of the c-Fms kinase.

Materials:

-

Recombinant human c-Fms kinase domain

-

Biotinylated poly-GT (glutamic acid, tyrosine) substrate

-

ATP

-

This compound (or other test compounds)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

HTRF® Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and XL665-conjugated streptavidin

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

In a 384-well low-volume microplate, add the c-Fms kinase and the biotinylated substrate.

-

Add the diluted this compound or DMSO vehicle control to the appropriate wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the HTRF® detection reagents in a buffer containing EDTA.

-

Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.

-

Read the plate on an HTRF®-compatible reader, measuring the emission at 620 nm and 665 nm.

-

Calculate the HTRF® ratio and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Figure 2. General workflow for a c-Fms in vitro kinase inhibition assay.

Cellular Autophosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit the ligand-induced autophosphorylation of the c-Fms receptor in a cellular context.

Materials:

-

HEK293 cells stably overexpressing human c-Fms

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Recombinant human CSF-1

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-c-Fms (Tyr723) and anti-total c-Fms

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Seed HEK293-c-Fms cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound or DMSO vehicle for 1 hour.

-

Stimulate the cells with a predetermined concentration of CSF-1 (e.g., 100 ng/mL) for 5-10 minutes at 37°C.

-

Wash the cells with ice-cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the anti-phospho-c-Fms antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total c-Fms antibody to confirm equal loading.

-

Quantify the band intensities and normalize the phospho-c-Fms signal to the total c-Fms signal to determine the extent of inhibition.

Conclusion

This compound is a potent inhibitor of the c-Fms receptor tyrosine kinase, acting through competitive inhibition of ATP binding. This mechanism effectively blocks the ligand-induced autophosphorylation of the receptor and the subsequent activation of downstream PI3K/Akt and Ras/Raf/MEK/ERK signaling pathways. The inhibitory activity of this compound has been quantitatively confirmed in both biochemical and cellular assays. The detailed experimental protocols provided in this guide serve as a foundation for the further investigation and characterization of c-Fms inhibitors in preclinical and drug discovery settings.

References

An In-depth Technical Guide to the Downstream Signaling Pathways of c-Fms and Their Interruption by c-Fms-IN-2

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available literature does not provide specific downstream signaling data for the inhibitor c-Fms-IN-2. This guide, therefore, outlines the established downstream signaling pathways of the c-Fms receptor (CSF-1R) and describes the anticipated effects of a potent c-Fms kinase inhibitor such as this compound, based on the known mechanisms of similar inhibitors.

Introduction to c-Fms (CSF-1R) Signaling

The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms, is a receptor tyrosine kinase that plays a pivotal role in the regulation of cell survival, proliferation, differentiation, and migration, particularly within the myeloid lineage.[1][2] Encoded by the c-fms proto-oncogene, this receptor is essential for the development and function of monocytes, macrophages, osteoclasts, and microglia.[1][3] The primary ligands for c-Fms are Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34).[1] The binding of these ligands induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain, creating docking sites for various signaling proteins and initiating a cascade of downstream signaling events.[4] Dysregulation of the c-Fms signaling axis is implicated in various pathologies, including cancer, inflammatory diseases, and neurodegenerative disorders, making it a significant target for therapeutic intervention.[2][5]

This compound is a potent inhibitor of c-Fms kinase with a reported IC50 of 0.024 μM. As an ATP-competitive inhibitor, it is designed to block the kinase activity of c-Fms, thereby preventing the initiation of downstream signaling cascades.

Core Downstream Signaling Pathways of c-Fms

Upon ligand-induced activation, c-Fms initiates several key signaling pathways that collectively orchestrate its diverse cellular functions. A potent inhibitor like this compound is expected to suppress these pathways by preventing the initial phosphorylation of the receptor.

The PI3K/Akt Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a central signaling axis downstream of c-Fms, primarily regulating cell survival and proliferation.[1][5][6]

-

Activation: Phosphorylated tyrosine residues on the c-Fms receptor recruit and activate the p85 regulatory subunit of PI3K.[6] Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).

-

Signal Transduction: PIP3 acts as a second messenger, recruiting Akt (Protein Kinase B) to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2.[7]

-

Cellular Outcomes: Activated Akt phosphorylates numerous downstream targets to promote cell survival by inhibiting pro-apoptotic proteins (e.g., Bad, Caspase-9) and to stimulate cell proliferation by modulating cell cycle regulators.[8]

-

Inhibition by this compound: By blocking c-Fms autophosphorylation, this compound would prevent PI3K activation, leading to a subsequent decrease in Akt phosphorylation and activity, thereby promoting apoptosis and inhibiting proliferation in c-Fms-dependent cells.

Figure 1: The c-Fms-PI3K-Akt Signaling Pathway.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical downstream cascade that primarily regulates cell proliferation and differentiation.[5][9][10]

-

Activation: Activated c-Fms recruits adaptor proteins like Grb2, which in turn activates the Ras GTPase. Ras activates a kinase cascade, beginning with Raf (A-Raf or c-Raf-1).[10]

-

Signal Transduction: Raf phosphorylates and activates MEK, which then phosphorylates and activates ERK1/2.

-

Cellular Outcomes: Activated ERK1/2 translocates to the nucleus and phosphorylates transcription factors that regulate the expression of genes involved in cell cycle progression and differentiation.[9]

-

Inhibition by this compound: Inhibition of c-Fms by this compound would block the initial recruitment of adaptor proteins, preventing the activation of the Ras-Raf-MEK-ERK cascade and thereby halting proliferative signals.

Figure 2: The c-Fms-MAPK-ERK Signaling Pathway.

The JAK/STAT Pathway

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is also activated by c-Fms and is involved in regulating gene expression related to survival and differentiation.[5][11]

-

Activation: Upon c-Fms activation, JAK family kinases associated with the receptor are activated.

-

Signal Transduction: Activated JAKs phosphorylate STAT proteins (e.g., STAT1, STAT3). Phosphorylated STATs then dimerize and translocate to the nucleus.

-

Cellular Outcomes: In the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes involved in cellular responses like differentiation and inflammation.

-

Inhibition by this compound: A c-Fms inhibitor would prevent the activation of receptor-associated JAKs, thereby blocking STAT phosphorylation and subsequent gene transcription.

Figure 3: The c-Fms-JAK-STAT Signaling Pathway.

Quantitative Data on c-Fms Inhibition

While specific data for this compound's effect on downstream targets is not available, the following tables provide representative data for c-Fms inhibitors.

Table 1: Potency of Various c-Fms Kinase Inhibitors

| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |

| This compound | c-Fms | 24 | |

| c-FMS-IN-8 | c-Fms | 0.8 | [12] |

| Sotuletinib (BLZ945) | CSF-1R | 1 | [12] |

| Pimicotinib (ABSK021) | CSF-1R | 19.48 | [12] |

| Imatinib | c-Fms, c-Kit, PDGFR | 1470 (for c-Fms) | [13] |

Table 2: Hypothetical Dose-Dependent Inhibition of Downstream Signaling by a c-Fms Inhibitor This table illustrates the expected outcome of treating a c-Fms-dependent cell line (e.g., macrophages) with a potent inhibitor.

| Inhibitor Conc. (nM) | % Inhibition of c-Fms Phosphorylation | % Inhibition of Akt Phosphorylation (Ser473) | % Inhibition of ERK1/2 Phosphorylation (Thr202/Tyr204) |

| 0 | 0 | 0 | 0 |

| 1 | 25 | 20 | 22 |

| 10 | 60 | 55 | 58 |

| 24 (IC50) | ~75-80 | ~70-75 | ~72-78 |

| 100 | 95 | 92 | 94 |

| 1000 | >99 | >99 | >99 |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of c-Fms inhibitors.

In Vitro Kinase Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of purified c-Fms enzyme by measuring the amount of ADP produced.

Methodology:

-

Reagent Preparation:

-

Prepare 1x Kinase Assay Buffer by diluting a 5x stock (components typically include Tris-HCl, MgCl2, DTT).[3]

-

Prepare serial dilutions of this compound in 1x Kinase Assay Buffer with a constant, low percentage of DMSO (e.g., 1%).

-

Dilute the recombinant c-Fms kinase enzyme and the substrate (e.g., Poly-Glu,Tyr 4:1) to their final working concentrations in 1x Kinase Assay Buffer.[3]

-

-

Kinase Reaction:

-

In a 96-well plate, add 5 µL of the diluted this compound or vehicle control.

-

Add 10 µL of the diluted c-Fms enzyme to each well.

-

Initiate the reaction by adding 10 µL of a solution containing ATP and the substrate at their final concentrations.[3]

-

Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and measure ADP production using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.[14]

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a dose-response curve to determine the IC50 value.

-

Figure 4: Workflow for an in vitro c-Fms kinase assay.

Western Blot Analysis of Downstream Protein Phosphorylation

This protocol is used to measure the levels of phosphorylated Akt and ERK in cells treated with this compound.

Methodology:

-

Cell Culture and Treatment:

-

Culture a c-Fms-expressing cell line (e.g., RAW 264.7 macrophages) to ~80% confluency.

-

Serum-starve the cells for 4-6 hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with a ligand (e.g., CSF-1, 50 ng/mL) for a short period (e.g., 10-15 minutes) to induce c-Fms signaling.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[7]

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[15]

-

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour.[7]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (p-Akt Ser473) or phosphorylated ERK (p-ERK Thr202/Tyr204) at a 1:1000 dilution in 5% BSA/TBST.[8]

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[7]

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total Akt and total ERK to serve as loading controls.

-

Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

-

Figure 5: Workflow for Western blot analysis.

References

- 1. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FMS Kinase Inhibitors: Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Colony-stimulating Factor 1 Receptor (CSF1R) Activates AKT/mTOR Signaling and Promotes T-cell Lymphoma Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. ccrod.cancer.gov [ccrod.cancer.gov]

- 9. CSF-1 receptor signalling from endosomes mediates the sustained activation of Erk1/2 and Akt in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Role of Atypical Protein Kinase C in CSF-1-Dependent Erk Activation and Proliferation in Myeloid Progenitors and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. c-Fms (CSF1R) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 13. ashpublications.org [ashpublications.org]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. benchchem.com [benchchem.com]

The Role of c-Fms Inhibition in Macrophage Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The colony-stimulating factor 1 receptor (CSF-1R), also known as c-Fms, is a pivotal receptor tyrosine kinase that governs the differentiation, proliferation, and survival of macrophages.[1] Ligands such as CSF-1 (macrophage colony-stimulating factor, M-CSF) and IL-34 bind to c-Fms, initiating a signaling cascade essential for macrophage development.[2] Dysregulation of the c-Fms pathway is implicated in a variety of diseases, including cancer and inflammatory disorders, making it a compelling target for therapeutic intervention.[3] Small molecule inhibitors targeting the kinase activity of c-Fms, such as c-Fms-IN-2, offer a powerful tool to modulate macrophage functions. This technical guide provides an in-depth overview of the role of c-Fms inhibition in macrophage differentiation, complete with experimental protocols, quantitative data, and visual workflows.

Mechanism of Action: c-Fms Signaling and its Inhibition

Upon binding of its ligands, c-Fms undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial for cell survival, proliferation, and differentiation.[4][5]

This compound and other similar small molecule inhibitors function by competing with ATP for the binding site within the kinase domain of c-Fms. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that are essential for macrophage differentiation and survival.[6]

Impact of c-Fms Inhibition on Macrophage Polarization

Macrophages exhibit a spectrum of activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. M-CSF, acting through c-Fms, is a key driver of M2 polarization.[7][8] Inhibition of c-Fms signaling can therefore be expected to shift the balance away from the M2 phenotype.

Quantitative Data on c-Fms Inhibition

The following tables summarize quantitative data from studies using potent and selective c-Fms inhibitors, such as PLX3397 and GW2580, which are expected to have similar effects to this compound.

Table 1: Effect of c-Fms Inhibition on Macrophage Gene Expression

| Gene | Macrophage Phenotype | Effect of c-Fms Inhibitor (e.g., PLX3397) | Fold Change (approx.) | Reference |

| CD206 (MRC1) | M2 | Downregulation | 0.5x | [9] |

| CCL2 | M2 | Downregulation | 0.4x | [9] |

| IL-1β | M1 | Upregulation | 2.5x | [9] |

| iNOS | M1 | Upregulation | 2.0x | [9] |

| CD80 | M1 | Upregulation | 1.8x | [9] |

| PPARG | M2 | Downregulation | Not specified | [10] |

| TGFB | M2 | Downregulation | Not specified | [10] |

| CCL5 | M1 | Upregulation | Not specified | [10] |

| CCR7 | M1 | Upregulation | Not specified | [10] |

| CXCL11 | M1 | Upregulation | Not specified | [10] |

Table 2: Effect of c-Fms Inhibition on Macrophage Surface Marker Expression

| Marker | Macrophage Phenotype | Effect of c-Fms Inhibitor (e.g., PLX3397) | Method of Analysis | Quantitative Change | Reference |

| CD163 | M2 | Significant Decrease | Flow Cytometry | Not specified | [10] |

| CD86 | M1 | Significant Increase | Flow Cytometry | Not specified | [10] |

| CD206 | M2 | Decrease | Flow Cytometry | Not specified | [9] |

| CD80 | M1 | Increase | Flow Cytometry | Not specified | [9] |

Table 3: Effect of c-Fms Inhibition on Cytokine Secretion

| Cytokine | Macrophage Phenotype | Effect of c-Fms Inhibitor (e.g., GW2580) | Method of Analysis | Quantitative Change | Reference |

| TNF-α | M1 | Increased secretion in reprogrammed macrophages | Cytokine Array | Not specified | [7] |

| IL-6 | M1 | Increased secretion in reprogrammed macrophages | Cytokine Array | Not specified | [7] |

| IL-10 | M2 | Decreased secretion in reprogrammed macrophages | Cytokine Array | Not specified | [7] |

Experimental Protocols

Protocol 1: In Vitro Differentiation of Bone Marrow-Derived Macrophages (BMDMs) and Treatment with this compound

This protocol describes the generation of murine bone marrow-derived macrophages and their subsequent treatment with a c-Fms inhibitor to assess its impact on differentiation.

Materials:

-

Bone marrow cells from mice

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

M-CSF (recombinant murine)

-

This compound (or other c-Fms inhibitor)

-

6-well tissue culture plates

-

FACS buffer (PBS with 1% BSA, 2 mM EDTA)

-

Antibodies for flow cytometry (e.g., anti-CD11b, anti-F4/80, anti-CD86, anti-CD206)

Procedure:

-

Isolation of Bone Marrow Cells:

-

Euthanize mice and sterilize hind legs with 70% ethanol.

-

Dissect femurs and tibias and remove surrounding muscle tissue.

-

Flush the bone marrow from both ends of the bones using a syringe with RPMI-1640 medium.

-

Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.

-

Centrifuge the cells, resuspend in red blood cell lysis buffer for 2 minutes, and then neutralize with excess medium.

-

Wash the cells with PBS and resuspend in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

-

Differentiation of BMDMs:

-

Plate the bone marrow cells in 6-well plates at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 20 ng/mL of M-CSF.

-

Incubate the cells at 37°C in a 5% CO2 incubator for 7 days to allow for differentiation into macrophages.

-

On day 3, add fresh complete medium with M-CSF.

-

-

Treatment with this compound:

-

On day 7, replace the medium with fresh complete medium containing M-CSF and the desired concentration of this compound (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (e.g., DMSO).

-

Incubate the cells for an additional 24-48 hours.

-

-

Analysis of Macrophage Polarization:

-

Flow Cytometry:

-

Harvest the cells by gentle scraping.

-

Stain the cells with fluorescently labeled antibodies against macrophage markers (e.g., CD11b, F4/80) and polarization markers (e.g., CD86 for M1, CD206 for M2).

-

Analyze the cells using a flow cytometer to determine the percentage of M1 and M2 polarized macrophages.

-

-

Quantitative PCR (qPCR):

-

Isolate RNA from the treated cells.

-

Perform reverse transcription to generate cDNA.

-

Use qPCR to analyze the expression levels of M1 (e.g., iNOS, TNF-α, IL-6) and M2 (e.g., Arg-1, IL-10, CD206) marker genes.

-

-

ELISA:

-

Collect the cell culture supernatants.

-

Use ELISA kits to measure the concentration of secreted cytokines such as TNF-α and IL-10.

-

-

Visualizations

Signaling Pathway Diagram

Caption: c-Fms signaling pathway and its inhibition by this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for studying the effect of this compound.

Conclusion

The inhibition of the c-Fms signaling pathway presents a promising strategy for modulating macrophage differentiation and function. As demonstrated by the data from potent c-Fms inhibitors, targeting this pathway can effectively shift macrophage polarization away from the pro-tumoral M2 phenotype. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to investigate the effects of this compound and other inhibitors on macrophage biology. A thorough understanding of these mechanisms is critical for the development of novel therapeutics for a range of diseases where macrophages play a key pathological role.

References

- 1. Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Insights into CSF-1R Expression in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. c-Fms tyrosine 559 is a major mediator of M-CSF-induced proliferation of primary macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting distinct tumor-infiltrating myeloid cells by inhibiting CSF-1 receptor: combating tumor evasion of antiangiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CSF1R Inhibition Combined with GM-CSF Reprograms Macrophages and Disrupts Protumoral Interplays with AML Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Collection - Data from CSF1/CSF1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in the Sarcoma Microenvironment - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]

- 9. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

c-Fms-IN-2 and its Role in Osteoclastogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osteoclasts, the primary cells responsible for bone resorption, are central to both skeletal homeostasis and the pathology of various bone diseases. The differentiation and function of these multinucleated cells are critically dependent on the colony-stimulating factor 1 receptor (c-Fms), a receptor tyrosine kinase. The binding of its ligand, macrophage colony-stimulating factor (M-CSF), to c-Fms initiates a signaling cascade essential for the proliferation, survival, and differentiation of osteoclast precursors. Consequently, the inhibition of c-Fms kinase activity represents a promising therapeutic avenue for conditions marked by excessive bone resorption, including osteoporosis and rheumatoid arthritis. This technical guide provides an in-depth overview of the potent and selective c-Fms inhibitor, c-Fms-IN-2, and its impact on osteoclastogenesis. It includes a summary of quantitative data, detailed experimental protocols for assessing its efficacy, and visual representations of the core signaling pathways and experimental workflows.

The Role of c-Fms in Osteoclastogenesis

Osteoclastogenesis is a complex process orchestrated by two principal cytokines: M-CSF and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[1][2][3] M-CSF, produced by various cells within the bone marrow microenvironment, binds to its receptor, c-Fms, expressed on the surface of hematopoietic precursors of the monocyte-macrophage lineage.[3][4] This interaction is a fundamental prerequisite for osteoclast development, providing critical signals for the survival and proliferation of these precursor cells.[3][4]

Upon M-CSF binding, c-Fms dimerizes and undergoes autophosphorylation of specific tyrosine residues within its cytoplasmic domain.[5] This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, initiating a cascade of intracellular events. Key downstream signaling pathways activated by c-Fms include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/Extracellular signal-regulated kinase (ERK) pathway.[5][6] These pathways are crucial for promoting cell survival and proliferation.

Furthermore, M-CSF signaling via c-Fms is essential for the upregulation of RANK on the surface of osteoclast precursors.[4] The expression of RANK makes these precursors responsive to RANKL, which is the primary driver of their differentiation into mature, multinucleated osteoclasts. The binding of RANKL to RANK activates downstream signaling pathways, including nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to the activation of key transcription factors such as nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) and c-Fos, which are master regulators of osteoclast-specific gene expression.[7][8][9]

Given its critical role in the initial stages of osteoclast development, inhibition of c-Fms kinase activity is a highly attractive strategy for attenuating osteoclastogenesis and, consequently, bone resorption.

This compound: A Potent Kinase Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency against c-Fms kinase. Its primary mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of the c-Fms receptor, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.

Quantitative Data

The efficacy of c-Fms inhibition can be quantified through various in vitro assays. The following tables summarize the known inhibitory activity of this compound and provide an illustrative example of the expected dose-dependent effects of a c-Fms inhibitor on osteoclast formation, based on data from similar inhibitory molecules.

| Inhibitor | Target | IC50 (µM) | Assay Type |

| This compound | c-Fms | 0.024 | Kinase Assay |

Table 1: In Vitro Kinase Inhibitory Activity of this compound. This table presents the half-maximal inhibitory concentration (IC50) of this compound against its primary target.

| Inhibitor Concentration | TRAP-positive Multinucleated Cells (% of Control) | Bone Resorption Area (% of Control) |

| 0 (Vehicle) | 100 | 100 |

| 0.1 ng/mL | ~100 | Not Determined |

| 1 ng/mL | ~100 | Not Determined |

| 10 ng/mL | ~100 | Not Determined |

| 100 ng/mL | ~40 | ~30 |

Table 2: Illustrative Dose-Dependent Inhibition of Osteoclastogenesis and Bone Resorption by a c-Fms Inhibitor. This table provides an example of the expected quantitative outcomes when treating osteoclast precursors with a c-Fms inhibitor, based on published data for an anti-c-Fms antibody.[1] A dose-dependent decrease in the number of TRAP-positive multinucleated cells and the area of bone resorption is the anticipated result.

Signaling Pathways and Experimental Workflows

c-Fms and RANKL Signaling in Osteoclastogenesis

The differentiation of osteoclasts is a tightly regulated process involving the sequential and synergistic action of M-CSF and RANKL. The following diagram illustrates the core signaling pathways.

References

- 1. Anti-c-fms Antibody Prevents Osteoclast Formation and Bone Resorption in Co-Culture of Osteoblasts and Osteoclast Precursors In Vitro and in Ovariectomized Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRAP-positive osteoclast precursors mediate ROS/NO-dependent bactericidal activity via TLR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. homepages.ucl.ac.uk [homepages.ucl.ac.uk]

- 4. [PDF] M‐CSF, c‐Fms, and Signaling in Osteoclasts and their Precursors | Semantic Scholar [semanticscholar.org]

- 5. c-Fms and the αvβ3 integrin collaborate during osteoclast differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. NFATc1 in mice represses osteoprotegerin during osteoclastogenesis and dissociates systemic osteopenia from inflammation in cherubism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of NFATc1 in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

c-Fms-IN-2: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Fms, also known as the Colony-Stimulating Factor 1 Receptor (CSF-1R), is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of macrophages and their precursors.[1][2] In the context of cancer, the signaling axis of CSF-1 and its receptor, c-Fms, is implicated in promoting tumor growth, metastasis, and resistance to therapy, primarily through its influence on tumor-associated macrophages (TAMs) within the tumor microenvironment.[3][4][5] Consequently, the inhibition of c-Fms has emerged as a promising therapeutic strategy in oncology. c-Fms-IN-2 is a potent inhibitor of c-Fms kinase.[1] This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activity, the signaling pathways it modulates, and detailed experimental protocols relevant to its investigation in cancer research.

Core Compound Data: this compound

A summary of the key quantitative data for this compound is presented below, facilitating a clear comparison of its activity in different assay formats.

| Parameter | Value | Cell Line/System | Assay Type | Reference |

| IC50 | 24 nM | Human cytoplasmic FMS expressed in Sf9-baculovirus system | Fluorescence Polarization | [6] |

| IC50 | 0.25 µM | HEK293 cells | Inhibition of ATP-induced autophosphorylation of cFMS tyrosine kinase | [6] |

The c-Fms (CSF-1R) Signaling Pathway

The binding of the ligand, Colony-Stimulating Factor 1 (CSF-1), to the c-Fms receptor triggers its dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain. This phosphorylation cascade creates docking sites for various signaling proteins, initiating downstream pathways that are crucial for cell survival, proliferation, and differentiation. Key signaling cascades activated by c-Fms include the Phosphoinositide 3-kinase (PI3K)/AKT pathway, the Ras/Raf/MEK/ERK (MAPK) pathway, and the JAK/STAT pathway.[3][4][5][7] The inhibition of c-Fms by compounds such as this compound aims to abrogate these downstream signals, thereby impeding the pro-tumoral functions of macrophages.

Caption: The c-Fms (CSF-1R) signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided to guide the investigation of this compound and other c-Fms inhibitors.

Protocol 1: Western Blot for c-Fms Phosphorylation

This protocol is designed to assess the inhibitory effect of a compound on CSF-1-induced c-Fms phosphorylation in a cellular context.

1. Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., RAW264.7 murine macrophages or human monocyte-derived macrophages) in appropriate media.

-

Seed cells and allow them to adhere and grow to 70-80% confluency.

-

Serum-starve the cells for 2-4 hours prior to treatment.

-

Treat the cells with varying concentrations of this compound or vehicle control for 1-2 hours.

2. CSF-1 Stimulation:

-

Prepare a working solution of recombinant human or murine CSF-1 in serum-free media.

-

Stimulate the cells with CSF-1 (e.g., 100 ng/mL) for 5-15 minutes at 37°C.[8]

3. Cell Lysis:

-

Immediately after stimulation, place the culture plate on ice and aspirate the media.

-

Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

-

Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

4. Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

Normalize protein concentrations for all samples.

-

Add 4X Laemmli sample buffer to a final concentration of 1X.

-

Boil the samples at 95-100°C for 5-10 minutes.

5. SDS-PAGE and Western Blotting:

-

Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

6. Immunoblotting:

-

Incubate the membrane with a primary antibody specific for phosphorylated c-Fms (e.g., p-CSF-1R Tyr723) diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as described above.

7. Detection and Analysis:

-

Apply a chemiluminescent substrate to the membrane.

-

Capture the signal using a digital imaging system.

-

To confirm equal protein loading, the membrane can be stripped and re-probed for total c-Fms and a loading control like β-actin or GAPDH.[8]

Protocol 2: In Vitro Kinase Assay (Fluorescence Polarization)

This protocol provides a general framework for assessing the direct inhibitory activity of this compound on c-Fms kinase using a fluorescence polarization (FP) format.

1. Reagents and Materials:

-

Recombinant human c-Fms kinase.

-

Fluorescently labeled peptide substrate for c-Fms.

-

ATP.

-

Kinase assay buffer.

-

This compound at various concentrations.

-

384-well black, low-volume assay plates.

-

A plate reader capable of measuring fluorescence polarization.

2. Assay Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In the assay plate, add the c-Fms kinase and the fluorescently labeled peptide substrate.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60-120 minutes), protected from light.

-

Stop the reaction by adding a stop solution containing EDTA.

-

Measure the fluorescence polarization of each well using the plate reader.

3. Data Analysis:

-

The degree of polarization is inversely proportional to the amount of phosphorylated substrate.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental and Drug Discovery Workflow

The preclinical evaluation of a tyrosine kinase inhibitor like this compound typically follows a structured workflow, from initial screening to in vivo efficacy studies. This process ensures a thorough characterization of the compound's potency, selectivity, and potential for therapeutic application.

Caption: A generalized workflow for the preclinical development of a tyrosine kinase inhibitor.

Conclusion

This compound is a valuable research tool for investigating the role of the c-Fms/CSF-1R signaling pathway in cancer. Its potency as a c-Fms kinase inhibitor makes it suitable for a range of in vitro studies aimed at elucidating the downstream consequences of c-Fms inhibition in various cancer models. The protocols and workflows provided in this guide offer a framework for the systematic evaluation of this compound and other novel inhibitors targeting this critical oncogenic pathway. Further research, particularly in the areas of kinase selectivity, in vivo efficacy, and pharmacokinetics, will be essential to fully characterize the therapeutic potential of this compound.

References

- 1. C-Fms (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 2. c-Fms (CSF1R) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

c-Fms-IN-2 in Inflammatory Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of c-Fms-IN-2, a potent inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), also known as c-Fms. The document details its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and provides detailed experimental protocols for its use in inflammatory disease models.

Introduction to c-Fms Signaling in Inflammation

The c-Fms receptor and its ligands, colony-stimulating factor-1 (CSF-1) and interleukin-34 (IL-34), play a pivotal role in the regulation of the mononuclear phagocyte system. This signaling pathway is essential for the survival, proliferation, differentiation, and function of monocytes, macrophages, and osteoclasts.[1][2][3] In the context of inflammatory diseases, the c-Fms pathway is often dysregulated, leading to an accumulation and activation of pro-inflammatory macrophages and osteoclasts at the site of inflammation. This contributes to tissue damage and disease progression in conditions such as rheumatoid arthritis.[1][4] Consequently, inhibiting c-Fms signaling has emerged as a promising therapeutic strategy for a variety of inflammatory disorders.[2]

This compound: A Potent c-Fms Kinase Inhibitor

This compound is a small molecule inhibitor of c-Fms kinase activity. It demonstrates potent inhibition of the enzyme and cellular autophosphorylation, making it a valuable tool for studying the role of c-Fms in disease and a potential starting point for drug development.

Mechanism of Action

This compound exerts its effects by competing with ATP for binding to the catalytic domain of the c-Fms receptor tyrosine kinase. This prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades. By blocking this initial step, this compound effectively abrogates the cellular responses to CSF-1 and IL-34, including cell survival, proliferation, and differentiation.

In Vitro Activity

The inhibitory potency of this compound has been characterized in both enzymatic and cellular assays.

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Enzymatic Assay | c-Fms Kinase | IC50 | 0.024 µM | [5] |

| Cellular Assay | HEK293 cells | Inhibition of ATP-induced c-Fms autophosphorylation | IC50 | 0.25 µM |

c-Fms Signaling Pathway

The binding of CSF-1 or IL-34 to the c-Fms receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated tyrosines serve as docking sites for various signaling proteins, initiating multiple downstream pathways that collectively regulate the function of myeloid cells.

Caption: The c-Fms signaling pathway initiated by ligand binding.

Preclinical Efficacy in Inflammatory Disease Models

Experimental Protocols

The following are representative protocols for the in vivo use of this compound in a rodent model of inflammatory arthritis. These protocols are based on standard methodologies and should be adapted and optimized for specific experimental needs.

Preparation of this compound for In Vivo Administration

Objective: To prepare a stable and injectable formulation of this compound for oral or intraperitoneal administration in rodents.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Corn oil

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock, dissolve 25 mg of this compound in 1 mL of DMSO.

-

For the working solution, dilute the DMSO stock solution in corn oil. A common final formulation is 10% DMSO and 90% corn oil.[5][6]

-

To prepare the working solution, take the required volume of the DMSO stock and add it to the corresponding volume of corn oil. For example, to make 1 mL of the final formulation, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of corn oil.[6]

-

Vortex the mixture thoroughly to ensure a homogenous suspension. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[5][6]

-

It is recommended to prepare the working solution fresh on the day of use.[5][6]

Collagen-Induced Arthritis (CIA) Model in Mice

Objective: To induce arthritis in mice and evaluate the therapeutic efficacy of this compound.

Materials:

-

DBA/1 mice (male, 8-10 weeks old)

-

Bovine type II collagen (CII)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound formulation

-

Vehicle control (e.g., 10% DMSO in corn oil)

-

Calipers for paw thickness measurement

Experimental Workflow:

Caption: Experimental workflow for the collagen-induced arthritis model.

Procedure:

-

Primary Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA) at a 1:1 ratio. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

-

Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant (IFA) at a 1:1 ratio. Administer a booster injection of 100 µL of the emulsion intradermally at the base of the tail.

-

Treatment: Begin treatment with this compound or vehicle control upon the first signs of arthritis (typically between days 21 and 35) or prophylactically before disease onset. Administer the compound daily via oral gavage or intraperitoneal injection at a predetermined dose.

-

Monitoring: Monitor the mice daily for signs of arthritis. Assess disease severity using a clinical scoring system (e.g., 0-4 scale for each paw) and measure paw thickness with calipers.

-

Endpoint Analysis: At the end of the study, collect paws for histological analysis to assess inflammation, cartilage damage, and bone erosion. Blood and tissue samples can be collected to measure cytokine levels and other inflammatory markers.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the c-Fms signaling pathway in inflammatory diseases. Its high potency and selectivity make it suitable for both in vitro and in vivo studies. The provided protocols offer a foundation for researchers to explore the therapeutic potential of c-Fms inhibition in various preclinical models of inflammation. Further studies are warranted to fully characterize the in vivo efficacy, pharmacokinetics, and safety profile of this compound to support its potential development as a therapeutic agent for inflammatory disorders.

References

- 1. Colony-stimulating factor (CSF) 1 receptor blockade reduces inflammation in human and murine models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting CSF-1R represents an effective strategy in modulating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]

- 4. Augmenting MNK1/2 activation by c-FMS proteolysis promotes osteoclastogenesis and arthritic bone erosion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

c-Fms-IN-2 and its Effect on Myeloid Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The colony-stimulating factor 1 receptor (c-Fms), also known as CSF-1R, is a pivotal receptor tyrosine kinase that governs the differentiation, proliferation, and survival of myeloid lineage cells, particularly monocytes, macrophages, and osteoclasts. Its dysregulation is implicated in a range of pathologies, including cancer, inflammatory diseases, and skeletal disorders. Consequently, c-Fms has emerged as a significant therapeutic target. This technical guide provides an in-depth overview of c-Fms-IN-2, a potent inhibitor of c-Fms kinase. Due to the limited publicly available data specifically for this compound, this guide leverages detailed experimental data and protocols from extensively studied c-Fms inhibitors such as GW2580, PLX3397, and Imatinib as illustrative proxies to delineate the anticipated effects and methodological approaches for evaluating this compound's impact on myeloid cells.

Introduction to c-Fms (CSF-1R) Signaling

c-Fms is a member of the class III receptor tyrosine kinase family. The binding of its ligands, colony-stimulating factor 1 (CSF-1) or IL-34, induces receptor dimerization and autophosphorylation of specific tyrosine residues within the cytoplasmic domain. This phosphorylation cascade creates docking sites for various signaling proteins, initiating downstream pathways critical for myeloid cell function.

Key Signaling Pathways

The activation of c-Fms triggers several key intracellular signaling cascades:

-

PI3K/Akt Pathway: Promotes cell survival and proliferation.

-

MAPK/ERK Pathway: Regulates cell differentiation and proliferation.

-

Src Family Kinases: Involved in cytoskeletal rearrangement and cell motility.

These pathways collectively orchestrate the development and function of macrophages and osteoclasts from their myeloid precursors.

The Role of c-Fms in Cellular Signaling and its Inhibition by c-Fms-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the c-Fms receptor tyrosine kinase, a critical mediator of cellular processes, and the mechanistic insights gained through the use of its inhibitor, c-Fms-IN-2. This document will cover the fundamental functions of c-Fms, its signaling cascades, and the quantitative characterization of this compound. Furthermore, it will provide detailed experimental protocols and visual representations of key pathways to facilitate a comprehensive understanding for researchers in the fields of oncology, immunology, and drug discovery.

Introduction to c-Fms (CSF-1R)

The c-Fms proto-oncogene encodes the Colony-Stimulating Factor 1 Receptor (CSF-1R), a transmembrane receptor tyrosine kinase.[1][2][3] Its primary ligand is the Macrophage Colony-Stimulating Factor (M-CSF or CSF-1).[2][4][5] The interaction between M-CSF and c-Fms is pivotal for the proliferation, differentiation, survival, and function of mononuclear phagocytes, including macrophages and their precursors.[2][4][6] This signaling axis plays a crucial role in a variety of physiological and pathological processes, including immunology, bone metabolism, and the development of certain cancers.[7][8]

The c-Fms Signaling Cascade

Upon binding of M-CSF, the c-Fms receptor dimerizes, leading to the activation of its intrinsic tyrosine kinase activity and subsequent autophosphorylation of specific tyrosine residues within its cytoplasmic domain.[4][9][10] These phosphorylated tyrosines serve as docking sites for various downstream signaling proteins containing SH2 domains, initiating a cascade of intracellular events.[4][10]

Key signaling pathways activated by c-Fms include:

-

The Ras/Raf/MEK/ERK Pathway: This pathway is crucial for cell proliferation and differentiation. Activation of c-Fms leads to the recruitment of adaptor proteins that activate Ras, which in turn initiates a phosphorylation cascade through Raf, MEK, and ultimately ERK (extracellular signal-regulated kinase).[6][11]

-

The PI3K/Akt Pathway: This pathway is primarily involved in cell survival and proliferation. The p85 subunit of Phosphoinositide 3-kinase (PI3K) can bind to phosphorylated tyrosine residues on c-Fms, leading to the activation of Akt.[4][6]

These signaling pathways are integral to the biological functions of macrophages and osteoclasts, which are responsible for bone resorption.[4][9] Dysregulation of c-Fms signaling has been implicated in various diseases, including osteoporosis, inflammatory conditions, and cancer.[7][11]

Figure 1: Simplified c-Fms signaling pathway upon M-CSF binding.

This compound: A Potent Inhibitor

This compound is a small molecule inhibitor of the c-Fms kinase.[12][13] By targeting the ATP-binding site of the kinase domain, this compound effectively blocks the autophosphorylation of the receptor and subsequent downstream signaling. This inhibition leads to a reduction in the proliferation and survival of cells that are dependent on c-Fms signaling.

Quantitative Data

The potency of this compound has been characterized by its half-maximal inhibitory concentration (IC50) value.

| Compound | Target | IC50 (nM) | Assay Type | Cell Line |

| This compound | c-Fms | 24 | Kinase Assay | N/A |

| This compound | c-Fms | 250 | Autophosphorylation | HEK293 |

Data sourced from MedchemExpress and TargetMol.[1][12][13]

Experimental Protocols

In Vitro c-Fms Kinase Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound like this compound against the c-Fms kinase.

Objective: To measure the IC50 value of this compound for c-Fms kinase.

Materials:

-

Recombinant human c-Fms kinase domain

-

Tyrosine kinase substrate (e.g., Poly-Glu,Tyr 4:1)

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2, 50μM DTT)

-

This compound

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

96-well or 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations.

-

Reaction Setup:

-

Add the diluted this compound or vehicle (DMSO) to the wells of the assay plate.

-

Add the c-Fms enzyme and the substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 40-60 minutes).

-

Detection:

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent.

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Figure 2: Workflow for an in vitro c-Fms kinase assay.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify target engagement of a drug in a cellular environment.[14] The principle is that a protein's thermal stability changes upon ligand binding.

Objective: To demonstrate that this compound binds to and stabilizes c-Fms in intact cells.

Materials:

-

Cell line expressing endogenous or overexpressed c-Fms (e.g., HEK293)

-

This compound

-

Cell lysis buffer

-

Antibody specific for c-Fms

-

Western blot reagents and equipment

-

Thermal cycler or heating block

Procedure:

-

Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) for a defined period.

-

Heat Shock: Heat the treated cells at various temperatures for a short duration (e.g., 3 minutes).[15]

-

Cell Lysis: Lyse the cells to release the soluble proteins.

-

Separation of Aggregates: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.

-

Protein Analysis:

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble c-Fms at each temperature by Western blotting using a c-Fms-specific antibody.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

Plot the amount of soluble c-Fms as a function of temperature for both vehicle- and this compound-treated cells.

-

A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement and stabilization.

-

Figure 3: General workflow for a Cellular Thermal Shift Assay (CETSA®).

Conclusion

The c-Fms receptor is a key player in monocyte and macrophage biology, with its signaling pathways being crucial for normal physiological functions and implicated in various diseases. The inhibitor this compound serves as a valuable tool for dissecting the roles of c-Fms in these processes. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to investigate the function of c-Fms and to evaluate the efficacy of its inhibitors, thereby advancing the development of novel therapeutic strategies targeting this important receptor tyrosine kinase.

References

- 1. C-Fms (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 2. The colony-stimulating factor 1 (CSF-1) receptor (c-fms proto-oncogene product) and its ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]

- 4. homepages.ucl.ac.uk [homepages.ucl.ac.uk]

- 5. M-CSF, c-Fms, and signaling in osteoclasts and their precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ashpublications.org [ashpublications.org]

- 8. pnas.org [pnas.org]

- 9. JCI - c-Fms and the αvβ3 integrin collaborate during osteoclast differentiation [jci.org]

- 10. ovid.com [ovid.com]

- 11. c-Fms signaling mediates neurofibromatosis Type-1 osteoclast gain-in-functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound | c-Fms | TargetMol [targetmol.com]

- 14. pelagobio.com [pelagobio.com]

- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

c-Fms-IN-2: A Technical Guide to a Chemical Probe for CSF-1R

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of c-Fms-IN-2, a potent chemical probe for the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS kinase. This document details its biochemical and cellular activity, selectivity, and its application in in vivo models, offering researchers a thorough resource for utilizing this compound in their studies.

Introduction

This compound is a small molecule inhibitor of CSF-1R, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[1] The CSF-1/CSF-1R signaling pathway is implicated in various physiological and pathological processes, including inflammation, autoimmune diseases, and cancer.[1][2] Chemical probes like this compound are invaluable tools for dissecting the biological functions of CSF-1R and for the development of novel therapeutics.

Biochemical and Cellular Activity

This compound is a highly potent inhibitor of FMS kinase. In biochemical assays, it demonstrates sub-nanomolar efficacy. Its activity has also been confirmed in cell-based assays, where it effectively inhibits the proliferation of bone marrow-derived macrophages (BMDMs).

| Assay Type | Target | Metric | Value | Reference |

| Biochemical Kinase Assay | FMS (CSF-1R) | IC50 | 0.8 nM | [3] |

| Cellular Proliferation Assay | Bone Marrow-Derived Macrophages | IC50 | Not explicitly stated, but potent inhibition observed. | [3] |

Kinase Selectivity Profile

While a comprehensive kinase selectivity panel for this compound is not publicly available in the primary literature, data for a closely related analog, c-Fms-IN-3 (compound 24 from the same publication), provides insights into potential off-target effects. This analog exhibits inhibitory activity against other tyrosine kinases, suggesting that this compound may also have a similar profile. Researchers should exercise caution and independently validate its selectivity in their systems of interest.

Selectivity Profile of the Analog c-Fms-IN-3:

| Target Kinase | Metric | Value (µM) | Reference |

| Kit | IC50 | 0.0035 | [3] |

| Axl | IC50 | 0.0064 | [3] |

| TrkA | IC50 | 0.011 | [3] |

| Flt-3 | IC50 | 0.018 | [3] |

| IRK-β | IC50 | 0.083 | [3] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of findings. Below are representative protocols for assays relevant to the characterization of this compound.

FMS Kinase Inhibition Assay (Biochemical)

This protocol outlines a general procedure for measuring the in vitro inhibitory activity of a compound against FMS kinase.

Objective: To determine the IC50 value of this compound against FMS kinase.

Materials:

-

Recombinant human FMS kinase domain

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection reagent

-

96-well or 384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a multi-well plate, add the FMS kinase, the peptide substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using a luminescent-based assay like Kinase-Glo®.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Bone Marrow-Derived Macrophage (BMDM) Proliferation Assay (Cellular)

This protocol describes how to assess the effect of this compound on the proliferation of primary macrophages.

Objective: To evaluate the anti-proliferative activity of this compound in a cell-based system dependent on CSF-1R signaling.

Materials:

-

Bone marrow cells isolated from mice.[4]

-

Macrophage colony-stimulating factor (M-CSF).

-

Cell culture medium (e.g., DMEM supplemented with FBS, penicillin/streptomycin).

-

This compound dissolved in DMSO.

-

Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

-

Tissue culture plates.

Procedure:

-

Isolate bone marrow cells from the femurs and tibias of mice.

-

Culture the cells in the presence of M-CSF to differentiate them into bone marrow-derived macrophages. This typically takes 7-10 days.[4]

-

Plate the differentiated BMDMs in 96-well plates and allow them to adhere.

-

Treat the cells with a serial dilution of this compound.

-

Incubate the cells for a period that allows for proliferation (e.g., 72 hours).

-

Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.

-

Calculate the percent inhibition of proliferation for each concentration and determine the IC50 value.

In Vivo Collagen-Induced Arthritis (CIA) Mouse Model

This protocol provides a general framework for evaluating the efficacy of this compound in a preclinical model of rheumatoid arthritis.

Objective: To assess the in vivo anti-inflammatory and disease-modifying effects of this compound.

Materials:

-

DBA/1 mice (or other susceptible strains).[1]

-

Bovine type II collagen.[1]

-

Complete Freund's Adjuvant (CFA).[1]

-

Incomplete Freund's Adjuvant (IFA).

-

This compound formulated for oral administration.

-

Calipers for measuring paw thickness.

-

Clinical scoring system for arthritis severity.

Procedure:

-

Induction of Arthritis:

-

Compound Administration:

-

Begin oral administration of this compound or vehicle control at a predetermined dose and frequency, typically starting before or at the onset of clinical signs.[3]

-

-

Assessment of Arthritis:

-

Monitor mice regularly for the onset and severity of arthritis.

-

Measure paw thickness using calipers.

-

Score the severity of arthritis in each paw based on a standardized clinical scoring system (e.g., 0-4 scale for erythema, swelling).

-

-

Endpoint Analysis:

-

At the end of the study, collect tissues (e.g., paws, serum) for histological analysis of joint inflammation and damage, and for biomarker analysis.

-

Visualizations

CSF-1R Signaling Pathway

This diagram illustrates the major signaling cascades activated upon ligand binding to CSF-1R.

Caption: Simplified CSF-1R signaling cascade.

Experimental Workflow: Kinase Inhibition Assay

This diagram outlines the key steps in determining the inhibitory potential of a compound against a target kinase.

Caption: Workflow for a biochemical kinase inhibition assay.

Logical Relationship: Chemical Probe Validation

This diagram illustrates the logical flow of experiments to validate a compound as a chemical probe.

Caption: Key validation steps for a chemical probe.

References

- 1. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in colony stimulating factor-1 receptor/c-FMS as an emerging target for various therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mouse Bone Marrow Cell Isolation and Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Preliminary Studies with c-Fms-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Fms, also known as colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts. Its involvement in various inflammatory diseases and certain cancers has made it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the preliminary studies of c-Fms-IN-2, a potent inhibitor of the c-Fms kinase. The information presented herein is primarily derived from the seminal publication by Illig et al. in Bioorganic & Medicinal Chemistry Letters (2008), which details the discovery and initial characterization of this compound.

Mechanism of Action

This compound is an ATP-competitive inhibitor of the c-Fms receptor tyrosine kinase. By binding to the ATP-binding pocket of the kinase domain, it prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways. This inhibition effectively blocks the biological effects mediated by the binding of the natural ligand, macrophage colony-stimulating factor (M-CSF), to the c-Fms receptor.

Signaling Pathway

The binding of M-CSF to the c-Fms receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins containing SH2 domains, leading to the activation of multiple downstream pathways, including the Ras/Raf/MEK/ERK, PI3K/Akt, and STAT pathways. These pathways collectively regulate cell survival, proliferation, differentiation, and migration. This compound, by inhibiting the initial autophosphorylation step, effectively abrogates the activation of these downstream signaling cascades.

Quantitative Data

The following table summarizes the in vitro potency of this compound and related compounds against the FMS kinase, as reported by Illig et al. (2008).

| Compound | FMS Kinase IC50 (µM) |

| This compound | 0.024 |

| Compound 8 | 0.0008 |

| Compound 2 | >10 |

Data extracted from Illig et al., Bioorg Med Chem Lett. 2008 Mar 1;18(5):1642-8.

Experimental Protocols

FMS Kinase Inhibition Assay (Fluorescence Polarization)

This assay was utilized to determine the in vitro potency of this compound.

Principle: The assay is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from the ATP-binding site of the FMS kinase by a test compound. The binding of the large kinase enzyme to the small fluorescent tracer results in a high fluorescence polarization (FP) signal. In the presence of an inhibitor that competes for the same binding site, the tracer is displaced, leading to a decrease in the FP signal.

Methodology:

-

Reagent Preparation:

-

The cytoplasmic domain of human FMS kinase expressed in an Sf9-baculovirus system was used.

-

A fluorescently labeled tracer that binds to the ATP pocket of the kinase was prepared.

-

This compound and other test compounds were serially diluted in DMSO.

-

-

Assay Procedure:

-

The FMS kinase and the test compound were pre-incubated for a defined period.

-

The fluorescent tracer was then added to the mixture.

-

The reaction was allowed to reach equilibrium.

-

Fluorescence polarization was measured using a suitable plate reader.

-

-

Data Analysis:

-

The percentage of inhibition was calculated relative to controls (no inhibitor and a saturating concentration of a known inhibitor).

-

IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.

-

In Vivo Efficacy: Collagen-Induced Arthritis (CIA) in Mice

A potent analog of this compound (Compound 8) was evaluated in a murine model of rheumatoid arthritis.

Principle: The CIA model is a widely used animal model of inflammatory arthritis that shares many pathological features with human rheumatoid arthritis. The disease is induced by immunization with type II collagen, leading to an autoimmune response characterized by joint inflammation, cartilage degradation, and bone erosion.

Methodology:

-

Induction of Arthritis:

-

Male DBA/1 mice were used.

-

On day 0, mice were immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

-

On day 21, a booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) was administered.

-

-

Treatment:

-

Upon the onset of clinical signs of arthritis, mice were randomized into treatment groups.

-

Compound 8 was administered orally.

-

-

Efficacy Evaluation:

-

The severity of arthritis was assessed periodically by a clinical scoring system based on erythema and swelling of the paws.

-

Paw thickness was measured using calipers.

-

At the end of the study, joints were collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.

-

Conclusion

The preliminary studies on this compound and its analogs have demonstrated their potent inhibitory activity against the c-Fms kinase. The in vitro data, generated using a fluorescence polarization assay, established the high potency of this chemical series. Furthermore, the efficacy of a representative compound in a preclinical model of rheumatoid arthritis highlights the therapeutic potential of targeting the c-Fms pathway for inflammatory diseases. This technical guide provides a foundational understanding of the initial scientific investigations into this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development. Further studies would be required to fully characterize the pharmacokinetic profile, safety, and broader therapeutic applications of this class of inhibitors.

c-Fms-IN-2: A Technical Guide to Target Discovery and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract